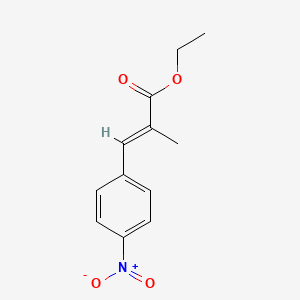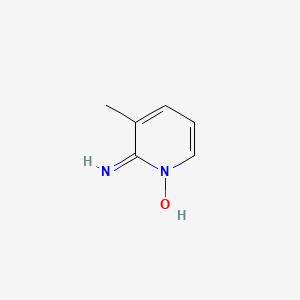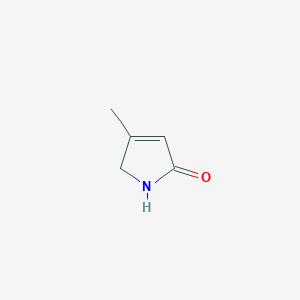
4-Methyl-3-pyrrolin-2-one
Overview
Description
4-Methyl-3-pyrrolin-2-one is a five-membered heterocyclic compound with a lactam structure. It is an α,β-unsaturated lactam derivative, which makes it a versatile building block in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-3-pyrrolin-2-one can be synthesized through various methods. One common approach involves the cyclization of allylamine derivatives via palladium(II)-assisted cyclization . Another method includes the ring-closing metathesis strategy using 4-methoxybenzylamine . These methods typically require mild reaction conditions and can be performed at room temperature.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and metathesis strategies are common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-pyrrolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into saturated lactams.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the α,β-unsaturated carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products: The major products formed from these reactions include various substituted pyrrolinones, lactams, and other heterocyclic compounds .
Scientific Research Applications
4-Methyl-3-pyrrolin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-3-pyrrolin-2-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated lactam structure allows it to participate in Michael addition reactions, which are crucial for its biological activity . It can also act as an inhibitor of specific enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
3-Pyrroline-2-one: Another α,β-unsaturated lactam with similar reactivity but different substitution patterns.
2-Pyrrolidinone: A saturated lactam with different chemical properties and applications.
Uniqueness: 4-Methyl-3-pyrrolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its role as a versatile building block in synthesis make it a valuable compound in research and industry .
Properties
IUPAC Name |
3-methyl-1,2-dihydropyrrol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-4-2-5(7)6-3-4/h2H,3H2,1H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLNLZWPJSQGRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


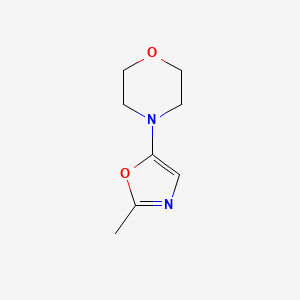

![ethyl 6-(3-bromobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B3270787.png)
![4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]selenadiazole](/img/structure/B3270793.png)
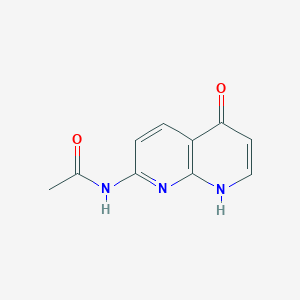
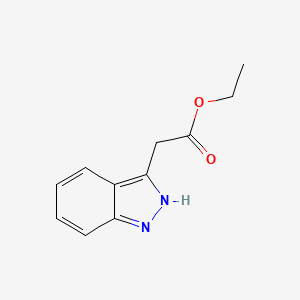
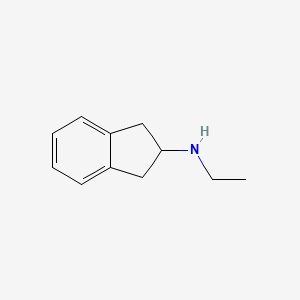
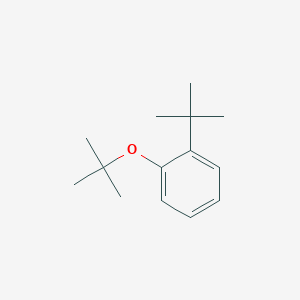
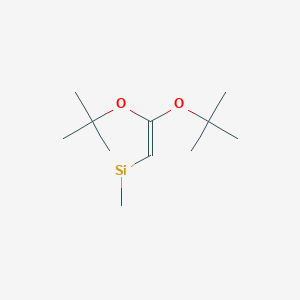
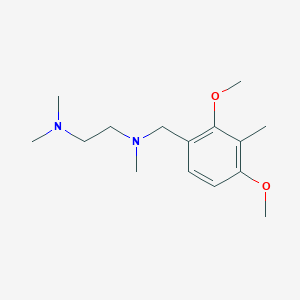
![6-Ethyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B3270844.png)

